molecular formula C19H21F3N2O3 B2560379 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1788531-33-8

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2560379
CAS No.: 1788531-33-8
M. Wt: 382.383
InChI Key: JODBKMMQEDFQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydroxyethoxy, methylphenyl, and trifluoromethylphenyl groups, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with the reaction of 4-methylphenyl ethyl ketone with ethylene glycol to form the hydroxyethoxy derivative. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Shares the hydroxyethoxy group but differs in the overall structure and functional groups.

    2-Hydroxy-2-methylpropiophenone: Similar in having a hydroxy group but lacks the complex urea structure.

    4-Hydroxycoumarin: Contains a hydroxy group and aromatic ring but has a different core structure.

Uniqueness

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to its combination of hydroxyethoxy, methylphenyl, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-13-5-7-14(8-6-13)17(27-10-9-25)12-23-18(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,17,25H,9-10,12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODBKMMQEDFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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